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For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvoline, systematically known as 2-ethyl-3,5-dimethylpyridine, is a substituted pyridine
derivative. This document provides a comprehensive overview of its chemical structure,
physicochemical properties, synthesis methodologies, and potential for further research. While
Parvoline itself is not extensively studied for its biological activity, the pyridine scaffold is a
common motif in pharmacologically active compounds, suggesting that Parvoline and its
derivatives could be of interest in drug discovery and development. This guide consolidates
available data on Parvoline and provides a framework for its potential investigation.

Chemical Structure and Identification

Parvoline is an aromatic heterocyclic compound with a pyridine ring substituted with one ethyl
and two methyl groups.

IUPAC Name: 2-ethyl-3,5-dimethylpyridine[1]

Synonyms: Parvoline, a-Parvoline, 2-Ethyl-3,5-lutidine

CAS Number: 1123-96-2

Molecular Formula: CoH13N[1]
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e SMILES: CCclc(C)cc(C)cnl

e InChl Key: QLUUXTUCKOZMEL-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of Parvoline is presented in the table below.

Property Value Source
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to pale yellow liquid

Boiling Point 198 - 200.7 °C at 760 mmHg

Melting Point Not available

Density 0.913 g/cm?

Flash Point 64.5 °C

Vapor Pressure 0.454 mmHg at 25 °C

- Soluble in alcohol. Limited
Solubility o [2]
solubility in water.

logP (o/w) 2.645 (estimated) [2]

pKa Not available

Synthesis and Manufacturing

Several synthetic routes for the preparation of 2-ethyl-3,5-dimethylpyridine have been reported,
ranging from classical condensation reactions to more modern catalytic methods.

Chichibabin Pyridine Synthesis

A common industrial method for the synthesis of alkylated pyridines like Parvoline is a
variation of the Chichibabin pyridine synthesis. This involves the gas-phase condensation of an
aldehyde (propionaldehyde) and ammonia over a solid acid catalyst at high temperatures.
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e Reactants: Propionaldehyde and Ammonia
o Catalyst: Cobalt phosphate or other metal oxides/phosphates
e Temperature: 350-450 °C

o Description: This reaction typically produces a mixture of pyridine derivatives, and the yield
of 2-ethyl-3,5-dimethylpyridine can be influenced by the specific catalyst and reaction
conditions used.

From Allylamine

A laboratory-scale synthesis involves the palladium-catalyzed heterocyclization of allylamine.[3]
This method proceeds through a series of disproportionation and rearrangement reactions to
form the pyridine ring.[3]

Reactants: Allylamine

Catalyst: Palladium complexes (e.g., PdCIl2(PPhs)2)

Temperature: 160-180 °C

Description: This method can offer higher selectivity compared to the Chichibabin synthesis,
but the use of a precious metal catalyst may be a consideration for large-scale production.

Purification

Purification of 2-ethyl-3,5-dimethylpyridine from the reaction mixture is typically achieved by
fractional distillation under reduced pressure. The purity can be assessed by gas
chromatography (GC) and confirmed by spectroscopic methods such as NMR and mass
spectrometry.

Spectroscopic Data

e 'HNMR (CDCls, 300 MHz) &: 8.18 (s, 1H, H-6), 7.21 (s, 1H, H-4), 2.75 (g9, J = 7.5 Hz, 2H, -
CH2CHs), 2.28 (s, 3H, C-3 or C-5 CH3), 2.25 (s, 3H, C-3 or C-5 CHs), 1.28 (t, J = 7.5 Hz, 3H,
-CH2CHs).
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e Mass Spectrum (El): m/z (%) = 135 (M*, 40), 120 (100), 106 (15), 93 (10), 77 (8).

Biological Activity and Signaling Pathways

There is currently a lack of significant published research detailing the specific biological
activities or the involvement of Parvoline (2-ethyl-3,5-dimethylpyridine) in defined signaling
pathways. The pyridine ring is a well-known scaffold in medicinal chemistry, present in
numerous approved drugs with a wide range of biological targets.[4][5] The alkyl substitution
pattern of Parvoline could influence its metabolic stability, lipophilicity, and potential
interactions with biological macromolecules.

Given the absence of specific data for Parvoline, a hypothetical workflow for investigating its
potential biological effects is presented below. This workflow is a general representation and
would need to be adapted based on initial screening results.
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Caption: Hypothetical workflow for the investigation of the biological activity of Parvoline.
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Experimental Protocols

Due to the limited publicly available research on the specific biological testing of Parvoline, this
section provides a generalized protocol for a common preliminary in vitro assay.

General Protocol for In Vitro Cytotoxicity Assay (MTT
Assay)

This protocol describes a general method to assess the potential cytotoxic effects of Parvoline
on a cancer cell line (e.g., HelLa).

Materials:
e Hela cells

e Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin

o Parvoline (2-ethyl-3,5-dimethylpyridine), dissolved in a suitable solvent (e.g., DMSO) to
create a stock solution

e 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in
PBS)

¢ Dimethyl sulfoxide (DMSO)

e 96-well microplates

e CO:z2 incubator (37 °C, 5% CO2)
e Microplate reader

Procedure:

o Cell Seeding: Seed HelLa cells into a 96-well plate at a density of 5,000-10,000 cells per well
in 100 pL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the Parvoline stock solution in culture
medium. Remove the old medium from the wells and add 100 pL of the diluted Parvoline
solutions. Include a vehicle control (medium with the same concentration of DMSO as the
highest Parvoline concentration) and a positive control (e.g., doxorubicin).

Incubation: Incubate the plate for 48-72 hours in a COz2 incubator.

MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 uL of DMSO to each
well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of Parvoline
compared to the vehicle control. The ICso value (the concentration of the compound that
inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b072401?utm_src=pdf-body
https://www.benchchem.com/product/b072401?utm_src=pdf-body
https://www.benchchem.com/product/b072401?utm_src=pdf-body
https://www.benchchem.com/product/b072401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

( Seed cells in 96-well plate )
( Incubate for 24h )
( Treat with Parvoline dilutions ]

Incubate for 48-72h

.

Add MTT solution

.

Incubate for 4h

( Solubilize formazan with DMSO )

( Read absorbance at 570 nm ]
( Calculate cell viability and IC50 )

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b072401?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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